2-(trifluoromethyl)-N-{[2-(trifluoromethyl)phenyl]({[2-(trifluoromethyl)phenyl]formamido})methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide has diverse applications in scientific research:
Biology: The compound’s unique properties make it valuable in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to specific targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C24H15F9N2O2 |
---|---|
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-N-[[[2-(trifluoromethyl)benzoyl]amino]-[2-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H15F9N2O2/c25-22(26,27)16-10-4-1-7-13(16)19(34-20(36)14-8-2-5-11-17(14)23(28,29)30)35-21(37)15-9-3-6-12-18(15)24(31,32)33/h1-12,19H,(H,34,36)(H,35,37) |
Clave InChI |
YQBHZSISHFGBMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.